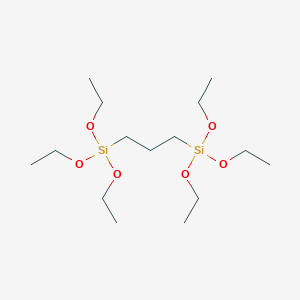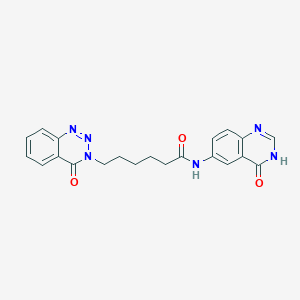
1-(4-Hydroxyphenylazo)-naphthalene-2,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxyphenylazo)-naphthalene-2,6-diol is an azo compound, a class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond (N=N). This compound is notable for its vibrant color properties, making it a valuable dye in various industrial applications. Azo compounds, including this compound, are widely used in the textile, food, and cosmetic industries due to their stability and intense coloration.
Métodos De Preparación
The synthesis of 1-(4-Hydroxyphenylazo)-naphthalene-2,6-diol typically involves a diazonium coupling reaction. The process begins with the formation of a diazonium salt from 4-aminophenol. This intermediate is then coupled with naphthalen-2-ol under alkaline conditions to yield the target azo compound . The reaction conditions are crucial, with temperatures maintained below 10°C to prevent the decomposition of the diazonium salt .
Industrial production methods often scale up this process, ensuring consistent quality and yield. The use of continuous flow reactors and automated control systems helps maintain the precise reaction conditions required for optimal production.
Análisis De Reacciones Químicas
1-(4-Hydroxyphenylazo)-naphthalene-2,6-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives, which are important intermediates in dye synthesis.
Reduction: Reduction of the azo group can yield corresponding amines, which can further participate in various organic reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium dithionite. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Hydroxyphenylazo)-naphthalene-2,6-diol has diverse applications in scientific research:
Chemistry: It is used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: The compound’s ability to bind to proteins and nucleic acids makes it useful in staining techniques for microscopy.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological molecules.
Mecanismo De Acción
The mechanism of action of 1-(4-Hydroxyphenylazo)-naphthalene-2,6-diol involves its interaction with biological molecules through hydrogen bonding and π-π interactions. The azo group can participate in electron transfer processes, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect various molecular pathways, making the compound useful in both research and industrial applications .
Comparación Con Compuestos Similares
1-(4-Hydroxyphenylazo)-naphthalene-2,6-diol can be compared with other azo compounds such as 4-(4-Hydroxyphenylazo)benzoic acid and 4-(4-Hydroxyphenylazo)calix6arene . While these compounds share the azo group, their unique structural features confer different properties and applications. For instance, 4-(4-Hydroxyphenylazo)benzoic acid is often used in pharmaceutical formulations, whereas 4-(4-Hydroxyphenylazo)calix6arene finds applications in supramolecular chemistry.
Propiedades
Número CAS |
47141-26-4 |
|---|---|
Fórmula molecular |
C16H12N2O3 |
Peso molecular |
280.28 g/mol |
Nombre IUPAC |
1-[(4-hydroxyphenyl)diazenyl]naphthalene-2,6-diol |
InChI |
InChI=1S/C16H12N2O3/c19-12-4-2-11(3-5-12)17-18-16-14-7-6-13(20)9-10(14)1-8-15(16)21/h1-9,19-21H |
Clave InChI |
AKAPJADGYIGRPD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=NC2=C(C=CC3=C2C=CC(=C3)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,3-Dimethoxyphenyl)-2-(6-ethyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085456.png)
![Tert-butyl[2-(2-iodoethoxy)ethoxy]diphenylsilane](/img/structure/B14085464.png)
![(1S,2S,4R)-4-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B14085472.png)
![Tert-butyl 3-[3-(dimethylamino)-2-(3-methyl-1,2-oxazol-5-yl)prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B14085481.png)


![4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14085502.png)
![2-(4-Bromophenyl)-3-chloro-6-methylimidazo[1,2-a]pyridine](/img/structure/B14085506.png)

![5-(4-methoxyphenyl)-N-[2-(pyridin-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B14085515.png)
![7-Chloro-6-methyl-2-(pyridin-3-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085523.png)


![1-(3-Methoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085535.png)
